4-(pyrrolidin-1-ylmethyl)oxan-4-ol
Overview
Description
4-(pyrrolidin-1-ylmethyl)oxan-4-ol is a chemical compound that features a pyrrolidine ring attached to an oxane ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyrrolidin-1-ylmethyl)oxan-4-ol typically involves the reaction of pyrrolidine with an oxane derivative under controlled conditions. One common method involves the use of a base to deprotonate the oxane, followed by nucleophilic substitution with pyrrolidine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(pyrrolidin-1-ylmethyl)oxan-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methylene bridge can be a site for substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-(pyrrolidin-1-ylmethyl)oxan-4-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(pyrrolidin-1-ylmethyl)oxan-4-ol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The oxane ring may also play a role in the compound’s overall bioactivity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-[(Piperidin-1-yl)methyl]oxan-4-ol: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.
4-[(Morpholin-1-yl)methyl]oxan-4-ol: Contains a morpholine ring, offering different chemical properties.
Uniqueness
4-(pyrrolidin-1-ylmethyl)oxan-4-ol is unique due to the presence of the pyrrolidine ring, which imparts specific stereochemical and electronic properties. This makes it distinct from other similar compounds and can lead to different biological activities and applications.
Properties
IUPAC Name |
4-(pyrrolidin-1-ylmethyl)oxan-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c12-10(3-7-13-8-4-10)9-11-5-1-2-6-11/h12H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYVFASJXMNMLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2(CCOCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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